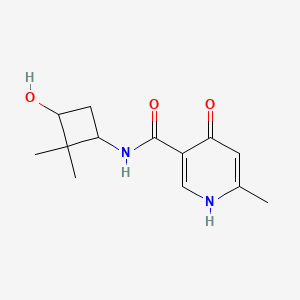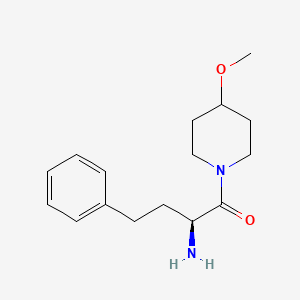![molecular formula C10H19NO3 B6632752 N-[(2S)-1-hydroxybutan-2-yl]oxane-2-carboxamide](/img/structure/B6632752.png)
N-[(2S)-1-hydroxybutan-2-yl]oxane-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2S)-1-hydroxybutan-2-yl]oxane-2-carboxamide, commonly known as O-butyryl-L-threonine-N-carboxy anhydride (Boc-L-Thr(ocb)) is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. Boc-L-Thr(ocb) is a derivative of L-threonine, an essential amino acid that is involved in many physiological processes in the human body.
Mechanism of Action
The mechanism of action of Boc-L-Thr(ocb) involves the inhibition of enzyme activity by binding to the active site of the enzyme. The hydroxyl group of Boc-L-Thr(ocb) forms hydrogen bonds with the amino acid residues in the active site of the enzyme, leading to the disruption of the enzyme-substrate interaction. This results in the inhibition of enzyme activity and the prevention of the pathological process associated with the enzyme.
Biochemical and Physiological Effects:
Boc-L-Thr(ocb) has been shown to have various biochemical and physiological effects, including the inhibition of enzyme activity, the induction of apoptosis in cancer cells, and the modulation of the immune system. It has also been shown to have anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of various diseases, including cancer, inflammation, and neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
Boc-L-Thr(ocb) has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. It can be easily synthesized using standard laboratory techniques and is stable under various conditions, making it suitable for use in various assays. However, Boc-L-Thr(ocb) also has some limitations, including its cost and toxicity. It is relatively expensive to synthesize, and its toxicity may limit its use in some experiments.
Future Directions
There are several future directions for the use of Boc-L-Thr(ocb) in scientific research. One direction is the development of Boc-L-Thr(ocb)-based inhibitors for various enzymes, including cancer-associated enzymes, such as matrix metalloproteases. Another direction is the use of Boc-L-Thr(ocb) as a building block for the synthesis of novel peptides with potential applications in drug discovery and development. Additionally, the use of Boc-L-Thr(ocb) as a modulator of the immune system and its anti-inflammatory and antioxidant properties may have potential applications in the treatment of various diseases, including cancer, inflammation, and neurodegenerative diseases.
Synthesis Methods
Boc-L-Thr(ocb) can be synthesized through a multi-step process involving the protection of the hydroxyl group of L-threonine, followed by the activation of the carboxylic acid group, and finally, the reaction with an amine. The detailed synthesis method is beyond the scope of this paper, but it involves the use of various reagents and catalysts, such as N,N'-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), and tert-butyloxycarbonyl (Boc) protecting group.
Scientific Research Applications
Boc-L-Thr(ocb) has been used in scientific research for various applications, including drug discovery and development, peptide synthesis, and enzyme inhibition studies. It has been shown to inhibit the activity of various enzymes, such as serine proteases, cysteine proteases, and metalloproteases, which are involved in many pathological conditions, including cancer, inflammation, and neurodegenerative diseases. Boc-L-Thr(ocb) has also been used as a building block for the synthesis of various peptides, including antimicrobial peptides, which have potential applications in the treatment of infectious diseases.
properties
IUPAC Name |
N-[(2S)-1-hydroxybutan-2-yl]oxane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-2-8(7-12)11-10(13)9-5-3-4-6-14-9/h8-9,12H,2-7H2,1H3,(H,11,13)/t8-,9?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRWYYAKLJUZRNJ-IENPIDJESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC(=O)C1CCCCO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](CO)NC(=O)C1CCCCO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2S)-1-hydroxybutan-2-yl]oxane-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-bromo-5-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline](/img/structure/B6632678.png)
![(2S)-2-[(2-bromo-6-fluorobenzoyl)amino]butanoic acid](/img/structure/B6632684.png)
![2-[[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]amino]-3-hydroxypropanoic acid](/img/structure/B6632694.png)

![4-[[[(2S,6R)-2,6-dimethylmorpholine-4-carbonyl]amino]methyl]oxane-4-carboxylic acid](/img/structure/B6632706.png)
![2-[(3R)-3-hydroxypyrrolidin-1-yl]-6-methylpyridine-4-carbonitrile](/img/structure/B6632720.png)
![(2S,3R)-3-hydroxy-2-[[2-(4-methylphenoxy)acetyl]amino]butanoic acid](/img/structure/B6632723.png)

![2-[[[(2S,6R)-2,6-dimethylmorpholine-4-carbonyl]amino]methyl]-3-methylbutanoic acid](/img/structure/B6632734.png)
![1-[1-[(5-Fluoropyridin-3-yl)methyl]piperidin-4-yl]ethanamine](/img/structure/B6632742.png)

![3-methoxy-N-[(3S)-piperidin-3-yl]propane-1-sulfonamide](/img/structure/B6632746.png)

